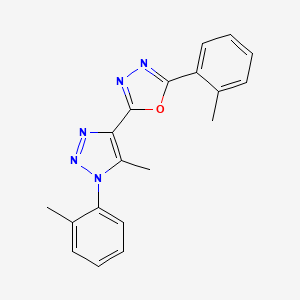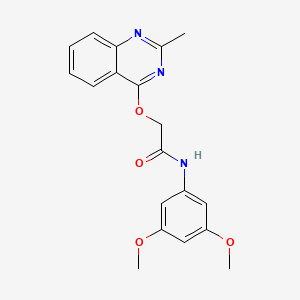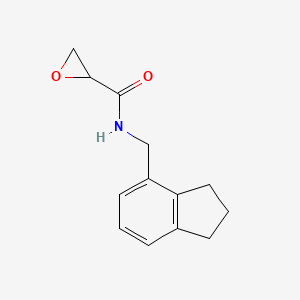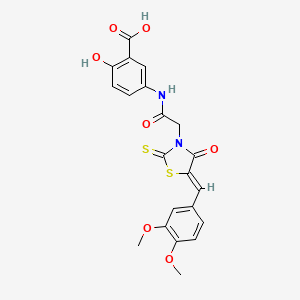![molecular formula C25H25N5O2S B2532966 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-pyridin-2-ylethyl)piperidine-3-carboxamide CAS No. 1242908-07-1](/img/structure/B2532966.png)
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-pyridin-2-ylethyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups and rings, including a piperidine ring, a pyrimidine ring, and a thiophene ring. The presence of these rings suggests that the compound might have interesting biological activities .
Molecular Structure Analysis
The molecule contains several aromatic rings (phenyl, pyrimidine, and thiophene), which are likely to contribute to its stability and possibly its reactivity. The piperidine ring could be involved in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide group could participate in hydrolysis or condensation reactions .将来の方向性
生化学分析
Biochemical Properties
The biochemical properties of AKOS005060241 are largely determined by its molecular structure. The presence of the dihydrothieno[3,2-d]pyrimidin-2-yl group in the molecule suggests potential interactions with enzymes involved in pyrimidine metabolism .
Cellular Effects
AKOS005060241 has been observed to influence various cellular processes. Its effects on cell function are diverse, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which AKOS005060241 exerts these effects are still being elucidated.
Molecular Mechanism
The molecular mechanism of action of AKOS005060241 involves its interactions with various biomolecules within the cell. It may bind to specific enzymes or proteins, leading to their inhibition or activation . Changes in gene expression may also occur as a result of these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AKOS005060241 can change over time. Studies have shown that the compound exhibits stability under certain conditions, but may undergo degradation over extended periods . Long-term effects on cellular function have also been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of AKOS005060241 can vary with different dosages. Some studies have reported threshold effects, where certain responses only occur above a specific dose . At high doses, toxic or adverse effects may be observed .
Metabolic Pathways
AKOS005060241 is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and may influence metabolic flux or metabolite levels . The exact pathways in which AKOS005060241 participates are still being identified.
Transport and Distribution
Within cells and tissues, AKOS005060241 is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, influencing its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of AKOS005060241 is an important aspect of its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
特性
IUPAC Name |
1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(2-pyridin-2-ylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S/c31-23(27-13-11-19-10-4-5-12-26-19)18-9-6-14-30(15-18)25-28-21-20(17-7-2-1-3-8-17)16-33-22(21)24(32)29-25/h1-5,7-8,10,12,16,18H,6,9,11,13-15H2,(H,27,31)(H,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYFDBYTOUNWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCCC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2532883.png)

![1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2532885.png)

![(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2532888.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2532890.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2532895.png)
![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2532900.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2532903.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]thiazol-2-yl(methyl)amino)acetamide](/img/structure/B2532905.png)
